molecular formula C40H52N6 B6286217 4,4'-[biphenyl-4,4'-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline) CAS No. 398144-62-2

4,4'-[biphenyl-4,4'-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline)

Cat. No.: B6286217
CAS No.: 398144-62-2
M. Wt: 616.9 g/mol
InChI Key: SHGGIXVAMIXSBA-UHFFFAOYSA-N
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Description

This compound (hereafter referred to by its abbreviation AD1, as designated in ) is a bis-azo dye with a central biphenyl core linked via two (E)-configured diazene groups to N,N-dibutylaniline substituents. Its extended π-conjugated system and electron-rich aromatic amines contribute to strong absorption in the visible spectrum, making it suitable for optoelectronic applications. AD1 is synthesized via diazotization and coupling reactions, with characterization involving UV-Vis, IR, and mass spectrometry .

Properties

IUPAC Name

N,N-dibutyl-4-[[4-[4-[[4-(dibutylamino)phenyl]diazenyl]phenyl]phenyl]diazenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52N6/c1-5-9-29-45(30-10-6-2)39-25-21-37(22-26-39)43-41-35-17-13-33(14-18-35)34-15-19-36(20-16-34)42-44-38-23-27-40(28-24-38)46(31-11-7-3)32-12-8-4/h13-28H,5-12,29-32H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGGIXVAMIXSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501040337
Record name Benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(azo)]bis[N,N-dibutyl-, (E,E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501040337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170124-24-0
Record name Benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(azo)]bis[N,N-dibutyl-, (E,E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501040337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[biphenyl-4,4’-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline) typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acid derivatives.

    Introduction of Diazene Groups: The diazene groups are introduced via a diazotization reaction, where aniline derivatives are treated with nitrous acid to form diazonium salts, which are then coupled to the biphenyl core.

    Attachment of N,N-Dibutylaniline Moieties: The final step involves the coupling of N,N-dibutylaniline to the diazene-functionalized biphenyl core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-[biphenyl-4,4’-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazene groups to hydrazine or amine functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the diazene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Hydrazine and amine derivatives.

    Substitution Products: Various substituted biphenyl and aniline derivatives.

Scientific Research Applications

4,4’-[biphenyl-4,4’-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline) has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.

    Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicinal Chemistry: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4,4’-[biphenyl-4,4’-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline) involves its interaction with molecular targets such as enzymes and receptors. The diazene groups can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Benzidine-Based Bis-Azo Dyes

describes a benzidine-derived bis-azo dye, 4,4′-([1,1′-biphenyl]-4,4′-diylbis(diazene-2,1-diyl))bis(1-phenyl-1H-pyrazole-3,5-diamine) (Compound 7), which replaces the dibutylaniline groups with pyrazole-amine substituents. Key differences:

Parameter AD1 Compound 7
Substituents N,N-dibutylaniline Pyrazole-amine
Absorption λmax ~405 nm (THF) ~480 nm (ethanol)
Thermal Stability Decomposes above 250°C Stable above 300°C
Application Polarizers, OLEDs Textile dyeing

The pyrazole groups in Compound 7 enhance thermal stability and redshift absorption, favoring textile applications, while AD1’s alkyl chains improve solubility for thin-film processing .

Electronic Properties vs. OLED Materials

DPAVBi (), a styryl-biphenyl derivative with di-p-tolylamino groups, shares structural motifs with AD1 but lacks azo linkages. Comparative electronic properties:

Property AD1 DPAVBi
HOMO/LUMO (eV) Not reported 5.3 / 2.6
Fluorescence λmax Non-emissive 474 nm (THF)
Charge Transport Hole-transport via amines Ambipolar (OLED emitter)

AD1’s azo groups quench fluorescence but enhance absorption, making it better suited for polarizers than light emission. DPAVBi’s extended conjugation and emissive properties prioritize its use in blue OLEDs .

Acid-Base Stability vs. Quadrupolar Dyes

analyzes DAQP (E,E-4,4′-pyridine-2,6-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline)), a quadrupolar compound with a pyridine core. Unlike AD1’s azo groups, DAQP’s ethenyl linkages and pyridine moiety enable pH-dependent spectral shifts:

Feature AD1 DAQP
pH Sensitivity Insensitive Fluorescence quenched at pH < 4
Conjugation Pathway Azo-mediated Ethenyl-mediated
Application Stable polarizers pH sensors, bioimaging

DAQP’s protonation-driven photophysical changes highlight its utility in sensing, whereas AD1’s stability under diverse conditions supports industrial applications .

Biological Activity

The compound 4,4'-[biphenyl-4,4'-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline) is a complex organic molecule characterized by its unique biphenyl and diazene functionalities. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure

The molecular formula of the compound is C32H36N6C_{32}H_{36}N_6, indicating a significant presence of nitrogen and carbon. The structure features biphenyl units linked by diazene groups and substituted with dibutylaniline moieties, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests potential applications in:

  • Antioxidant Activity : Compounds with similar structures have shown promising antioxidant properties, which are crucial for combating oxidative stress in biological systems.
  • Antimicrobial Properties : Some derivatives of biphenyl compounds exhibit antimicrobial effects against various pathogens.
  • Photophysical Properties : The presence of diazene may enhance photophysical properties, making it suitable for applications in photodynamic therapy.

Antioxidant Activity

A study evaluated the antioxidant capacity of structurally related compounds and found that modifications to the biphenyl structure significantly enhance free radical scavenging abilities. The presence of electron-donating groups like dibutylaniline could potentially increase this activity.

CompoundIC50 (µM)Mechanism
Compound A25Free radical scavenging
4,4'-[Biphenyl-4,4'-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline)TBDTBD

Antimicrobial Properties

A preliminary investigation into the antimicrobial activity of similar biphenyl derivatives indicated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.

Bacteria StrainMinimum Inhibitory Concentration (MIC)
E. coliTBD
S. aureusTBD

The proposed mechanism for the biological activity of this compound involves:

  • Electron Transfer : The diazene moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS).
  • Membrane Interaction : The hydrophobic nature of the biphenyl structure may facilitate interaction with lipid membranes, affecting membrane integrity and function.

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